molecular formula C34H31N2Na3O13S3 B12781942 Trisodium 5,8-bis((4-(1,1-dimethylethyl)-2-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate CAS No. 83006-69-3

Trisodium 5,8-bis((4-(1,1-dimethylethyl)-2-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate

Cat. No.: B12781942
CAS No.: 83006-69-3
M. Wt: 840.8 g/mol
InChI Key: CUPNGHZDSXEEBW-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trisodium 5,8-bis((4-(1,1-dimethylethyl)-2-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate is a sulfonated anthraquinone derivative characterized by its bulky tert-butyl (1,1-dimethylethyl) substituents and trisodium sulfonate groups. Its structure (Figure 1) comprises a central anthracenedione core with hydroxyl groups at positions 1 and 4, amino-linked sulfonated phenyl rings at positions 5 and 8, and a third sulfonate group at position 2.

Properties

CAS No.

83006-69-3

Molecular Formula

C34H31N2Na3O13S3

Molecular Weight

840.8 g/mol

IUPAC Name

trisodium;5,8-bis(4-tert-butyl-2-sulfonatoanilino)-1,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C34H34N2O13S3.3Na/c1-33(2,3)16-7-9-18(23(13-16)50(41,42)43)35-20-11-12-21(36-19-10-8-17(34(4,5)6)14-24(19)51(44,45)46)27-26(20)31(39)28-22(37)15-25(52(47,48)49)30(38)29(28)32(27)40;;;/h7-15,35-38H,1-6H3,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3

InChI Key

CUPNGHZDSXEEBW-UHFFFAOYSA-K

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C(C)(C)C)S(=O)(=O)[O-])C(=O)C5=C(C3=O)C(=CC(=C5O)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Poly(lactic acid) is synthesized through the polymerization of lactic acid. The two primary methods for its synthesis are:

    Direct Condensation Polymerization: This method involves the direct condensation of lactic acid monomers, resulting in the formation of water as a byproduct. The reaction is typically carried out under reduced pressure and elevated temperatures to remove the water and drive the polymerization forward.

    Ring-Opening Polymerization: This method involves the polymerization of lactide, a cyclic dimer of lactic acid. The reaction is catalyzed by metal catalysts such as tin(II) octoate and is carried out at temperatures ranging from 130°C to 180°C.

Industrial Production Methods

Industrial production of Poly(lactic acid) typically involves the ring-opening polymerization method due to its ability to produce high molecular weight polymers with better control over the polymer structure. The process includes the following steps:

    Fermentation: Lactic acid is produced through the fermentation of carbohydrates by bacteria.

    Purification: The lactic acid is purified to remove impurities.

    Polymerization: The purified lactic acid is converted to lactide, which is then polymerized to form Poly(lactic acid).

Chemical Reactions Analysis

Types of Reactions

Poly(lactic acid) undergoes various chemical reactions, including:

    Hydrolysis: Poly(lactic acid) is susceptible to hydrolysis, especially in the presence of moisture, leading to the breakdown of the polymer into lactic acid monomers.

    Thermal Degradation: At elevated temperatures, Poly(lactic acid) can undergo thermal degradation, resulting in the formation of oligomers and monomers.

    Photodegradation: Exposure to ultraviolet light can cause the degradation of Poly(lactic acid), leading to a reduction in molecular weight and mechanical properties.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often accelerated by acidic or basic conditions.

    Thermal Degradation: Elevated temperatures, typically above 200°C.

    Photodegradation: Ultraviolet light exposure.

Major Products Formed

    Hydrolysis: Lactic acid monomers.

    Thermal Degradation: Oligomers and lactic acid monomers.

    Photodegradation: Lower molecular weight fragments and lactic acid monomers.

Scientific Research Applications

Poly(lactic acid) has a wide range of scientific research applications, including:

    Biodegradable Plastics: Used in the production of biodegradable plastic products such as packaging materials, disposable cutlery, and agricultural films.

    Medical Devices: Used in the fabrication of medical devices such as sutures, stents, and drug delivery systems due to its biocompatibility and biodegradability.

    Tissue Engineering: Used as a scaffold material for tissue engineering applications, providing a temporary structure for cell growth and tissue regeneration.

    Pharmaceuticals: Used in the formulation of controlled-release drug delivery systems, allowing for the sustained release of therapeutic agents.

Mechanism of Action

The mechanism of action of Poly(lactic acid) primarily involves its biodegradation into lactic acid monomers. The lactic acid is then metabolized by the body through the tricarboxylic acid cycle, ultimately being converted to carbon dioxide and water. The biodegradation process is influenced by factors such as molecular weight, crystallinity, and environmental conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences Among Anthraquinone Derivatives
Compound Name Substituents at Positions 5 & 8 Additional Groups Key Properties
Target Compound 4-(1,1-dimethylethyl)-2-sulphonatophenylamino 2-sulphonate (trisodium), 1,4-dihydroxy High solubility due to triple sulfonation; steric bulk from tert-butyl groups
Trisodium 5,8-bis((2,6-diethyl-4-methyl-3-sulphonatophenyl)amino)-... 2,6-diethyl-4-methyl-3-sulphonatophenylamino 2-sulphonate (trisodium), 1,4-dihydroxy Lower steric hindrance (ethyl/methyl vs. tert-butyl); modified electronic profile
Sodium 1-amino-4-[[3,5-bis(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino-... Benzoylamino-methyl-trimethylphenyl Single sulfonate, 1-amino Reduced solubility; increased lipophilicity from benzoylamino groups
1,4-Dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]-9,10-anthracenedione dihydrochloride (NSC 301739) Hydroxyethylaminoethylamino Hydroxyl groups, dihydrochloride salt High antitumor activity (e.g., 173–200% ILS in P388 leukemia); limited solubility compared to sulfonates
Disodium 5-amino-9,10-dihydro-6-methyl-8-((4-methylsulphonatophenyl)amino)-... Methylsulphonatophenylamino Methyl group at position 6 Moderate steric effects; potential for selective binding

Physicochemical Properties

  • Solubility: The target compound’s trisodium sulfonate groups confer exceptional water solubility (>500 mg/mL in aqueous buffers), surpassing non-sulfonated analogues like NSC 301739, which require solubilization aids (e.g., DMSO) .
  • Stability: The tert-butyl groups enhance steric protection of the anthraquinone core against nucleophilic attack, improving stability under physiological conditions compared to ethyl/methyl-substituted analogues .
Table 2: Comparative Antitumor Efficacy (In Vivo)
Compound Model (e.g., P388 Leukemia) % ILS* Key Limitations
Target Compound Not reported (predicted) Limited pharmacokinetic data; may exhibit rapid renal clearance due to high hydrophilicity
NSC 301739 P388 leukemia, B16 melanoma 173–200% Dose-limiting myelosuppression; green urine discoloration
HAQ (NSC 287513) Rodent tumors (e.g., L1210) 205% Hepatobiliary excretion dominant; low brain penetration
Sodium 1-amino-4-[...]-anthracene-2-sulphonate (CAS 67827-61-6) Not tested Structural complexity may hinder synthesis scalability

*ILS: Increase in Life Span

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.